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identifying LHQ490 resistant mutations in FGFR2

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Compound of Interest		
Compound Name:	LHQ490	
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Technical Support Center: FGFR2 & LHQ490

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for identifying **LHQ490** resistant mutations in FGFR2.

Frequently Asked Questions (FAQs)

Q1: What is **LHQ490** and what is its mechanism of action?

LHQ490 is a highly selective, irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1] It potently inhibits FGFR2 kinase activity with an IC50 of 5.2 nM and demonstrates high selectivity over other FGFR family members and a large panel of other kinases.[1] As an irreversible inhibitor, **LHQ490** is designed to form a covalent bond with a specific residue in the ATP-binding pocket of FGFR2, leading to sustained inhibition of downstream signaling pathways involved in cell proliferation and survival.[1]

Q2: What are the known mechanisms of resistance to FGFR inhibitors?

Acquired resistance to FGFR inhibitors is a significant clinical challenge. The primary mechanism of resistance is the development of secondary mutations within the FGFR2 kinase domain.[2][3] These mutations can interfere with drug binding or stabilize the active conformation of the kinase. Other, less frequent mechanisms include the activation of bypass signaling pathways, such as the PI3K/mTOR and MAPK pathways.



Q3: Which specific mutations in FGFR2 are known to confer resistance to other FGFR inhibitors?

The most frequently observed resistance mutations in FGFR2 occur at two key locations within the kinase domain:

- Gatekeeper Residue (V565): Mutations at this position, such as V565F/L/I, are common and sterically hinder the binding of ATP-competitive inhibitors.
- Molecular Brake Residue (N550): Mutations like N550K/H can lead to constitutive activation
 of the kinase, reducing the inhibitor's effectiveness.

While mutations specific to **LHQ490** have not yet been reported in the literature, mutations at the V565 and N550 residues are strong candidates for investigation.

Troubleshooting Guides & Experimental Protocols

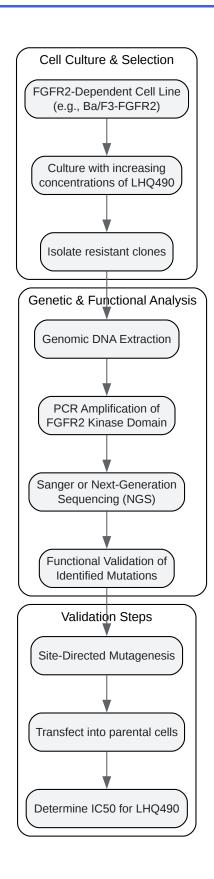
This section provides detailed protocols for researchers encountering resistance to **LHQ490** in their experiments.

Guide 1: Investigating Suspected LHQ490 Resistance in Cell Lines

If your FGFR2-dependent cell line is showing reduced sensitivity to **LHQ490** over time, this guide will help you identify potential resistance mutations.

Experimental Workflow for Identifying Resistance Mutations





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Caption: Workflow for identifying and validating **LHQ490** resistance mutations.



Protocol 1: In Vitro Generation and Selection of LHQ490-Resistant Cells

This protocol describes a method for generating resistant cell lines to identify resistance-conferring mutations.

Materials:

- FGFR2-dependent cell line (e.g., Ba/F3 cells engineered to express FGFR2)
- Cell culture medium and supplements
- LHQ490
- Multi-well culture plates
- Reagents for genomic DNA extraction, PCR, and sequencing

Methodology:

- Establish a Baseline IC50: Determine the concentration of **LHQ490** that inhibits 50% of cell growth (IC50) for the parental cell line using a standard cell viability assay (e.g., MTS or CellTiter-Glo).
- Dose-Escalation Treatment:
 - Culture the parental cells in the presence of **LHQ490** at a concentration equal to the IC50.
 - Once the cells resume proliferation, gradually increase the concentration of LHQ490 in a stepwise manner.
 - Continue this process until cells are able to proliferate in the presence of a significantly higher concentration of LHQ490 (e.g., 10-fold or higher than the initial IC50).
- Isolation of Resistant Clones: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.
- Genomic DNA Analysis:



- Extract genomic DNA from the resistant clones and the parental cell line.
- Amplify the kinase domain of FGFR2 using PCR.
- Sequence the PCR products to identify potential mutations.
- Functional Validation:
 - Introduce the identified mutations into the wild-type FGFR2 sequence using site-directed mutagenesis.
 - Express the mutant FGFR2 in the parental cell line.
 - Determine the IC50 of LHQ490 for the cells expressing the mutant FGFR2 to confirm that the mutation confers resistance.

Guide 2: Analysis of Clinical Samples for Resistance Mutations

For researchers working with clinical samples, this guide outlines the analysis of circulating tumor DNA (ctDNA) and tumor biopsies.

Protocol 2: Detection of Resistance Mutations in Clinical Samples

Materials:

- Patient-derived samples (plasma for ctDNA or formalin-fixed paraffin-embedded (FFPE) tumor tissue)
- DNA extraction kits suitable for the sample type
- Reagents for next-generation sequencing (NGS) library preparation
- NGS platform

Methodology:



- Sample Collection: Collect blood samples for plasma isolation or obtain tumor biopsies from patients who have developed resistance to FGFR inhibitor therapy.
- DNA Extraction:
 - For ctDNA, extract cell-free DNA from plasma using a specialized kit.
 - For tumor tissue, extract genomic DNA from FFPE sections.
- NGS Library Preparation and Sequencing:
 - Prepare NGS libraries using a targeted panel that includes the FGFR2 gene or by wholeexome sequencing.
 - Perform high-depth sequencing to ensure sensitive detection of low-frequency mutations.
- Bioinformatic Analysis:
 - Align sequencing reads to the human reference genome.
 - Call genetic variants and annotate them to identify non-synonymous mutations in the FGFR2 kinase domain.
 - Compare the mutational landscape of post-treatment samples to pre-treatment samples to identify acquired mutations.

Quantitative Data Summary

The following table summarizes the activity of various FGFR inhibitors against common FGFR2 resistance mutations, providing a valuable reference for interpreting experimental results.

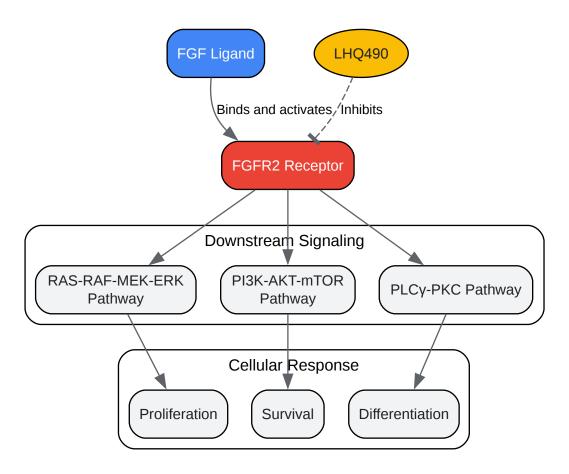


FGFR2 Mutation	Inhibitor	Fold Change in IC50 (Mutant vs. Wild-Type)	Reference
N550K	Pemigatinib	>100	_
Futibatinib	~10-20		
V565F	BGJ398	>50	
Dovitinib	~30		_
L618V	Pemigatinib	~5-10	_

Signaling Pathway Visualization

Understanding the FGFR2 signaling pathway is crucial for interpreting the effects of resistance mutations.

FGFR2 Signaling Pathway

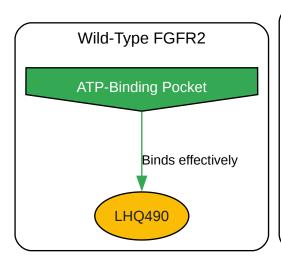


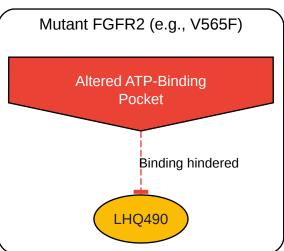


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Caption: Simplified FGFR2 signaling pathway and the inhibitory action of LHQ490.

Mechanism of Resistance at the ATP-Binding Pocket





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Caption: How gatekeeper mutations can prevent inhibitor binding.

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